Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate
Description
Structural Characterization and IUPAC Nomenclature
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₂FNO₃ , with a molecular weight of 273.26 g/mol . Its structure comprises three primary components:
- Benzoate ester backbone : A methyl ester group at position 1 of the benzene ring.
- Fluorine substituent : A fluorine atom at position 3, enhancing electronegativity and influencing reactivity.
- Schiff base linkage : An imine group (-N=CH-) formed between the 4-amino group of the benzoate and the aldehyde group of 2-hydroxybenzaldehyde.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]amino}benzoate |
| CAS Registry Number | 1296225-22-3 |
| Molecular Formula | C₁₅H₁₂FNO₃ |
| Molecular Weight | 273.26 g/mol |
| InChI | InChI=1S/C15H12FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-9,18H,1H3 |
| SMILES | COC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=C2O)F |
The imine linkage adopts an E-configuration (trans), stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent imine nitrogen. This configuration is critical for its stability and reactivity in coordination chemistry.
Properties
IUPAC Name |
methyl 3-fluoro-4-[(2-hydroxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMPZIAIBOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=C2O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143280 | |
| Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296225-22-3 | |
| Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296225-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate typically involves the condensation of 3-fluoro-4-aminobenzoic acid with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block in Organic Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules.
- Coordination Chemistry: It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can have varied applications in catalysis and materials science .
2. Biology:
- Antimicrobial Properties: Research indicates that Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate exhibits antimicrobial activities, making it a candidate for further investigation in developing new antimicrobial agents .
- Anticancer Potential: Studies are exploring its efficacy against various cancer cell lines, suggesting that its unique structure may enhance its biological activity .
3. Medicine:
- Drug Development: The compound is being investigated for its potential therapeutic uses due to its ability to interact with biological targets effectively. Its unique functional groups may facilitate interactions with enzymes or receptors, leading to potential inhibition or modulation of their activity .
4. Industry:
- Material Science: The compound is utilized in developing new materials due to its chemical properties, which can be tailored for specific industrial applications .
Case Studies and Research Findings
Recent studies have focused on the antimicrobial and anticancer properties of this compound. For instance:
- A study demonstrated significant antimicrobial activity against various strains, indicating potential as a new class of antimicrobial agents .
- Another investigation revealed promising results in inhibiting cancer cell proliferation, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The imine linkage can interact with nucleophilic sites in enzymes or receptors, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives of Benzoate Esters
- Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (Compound I) Structure: Differs in the ester group (ethyl vs. methyl) and the absence of the conjugated imine (-CH=N-) linkage, instead possessing a secondary amine (-NH-CH2-) bridge. Properties: The reduced conjugation and lack of a fluorine substituent likely lower its electron-withdrawing effects compared to the target compound. Hydrogen-bonding interactions via the phenolic -OH and amine groups are retained, as observed in its crystalline structure .
- [[Amino-(4-bromophenyl)methylidene]amino] 4-fluorobenzoate Structure: Replaces the 2-hydroxyphenyl group with a 4-bromophenyl substituent on the imine nitrogen. Properties: The bromine atom introduces steric bulk and enhanced lipophilicity (logP = 2.98) compared to the target compound.
Fluorinated Benzoate Esters
- Methyl 3-fluoro-4-(3-hydroxyphenyl)benzoate Structure: Lacks the Schiff base moiety but retains the 3-fluoro and 4-substituted phenolic group. Properties: The direct 3-hydroxyphenyl substitution may enhance π-π stacking interactions. Molecular weight (246.23 g/mol) and logP (2.98) are comparable to the target compound, suggesting similar bioavailability .
Methyl 3-fluoro-4-(trifluoromethyl)benzoate
- Structure : Features a trifluoromethyl (-CF3) group at the 4-position instead of the Schiff base.
- Properties : The -CF3 group is strongly electron-withdrawing, increasing acidity and reducing basicity. Boiling point (228.2°C) and density (1.3 g/cm³) reflect higher volatility and polarity compared to the target compound .
Benzimidazole-Linked Benzoate Esters
- Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate (22d) Structure: Substitutes the Schiff base with a benzimidazole ring linked via a methylene group. Molecular weight (299.1 g/mol) and moderate lipophilicity suggest suitability for enzyme inhibition, as seen in HDAC6 inhibitor studies .
Key Research Findings
- Hydrogen-Bonding and Crystallinity : The 2-hydroxyphenyl group in the target compound facilitates intermolecular hydrogen bonding, as seen in similar Schiff base derivatives (e.g., ethyl analogs forming layered structures via O-H···N and N-H···π interactions) .
- Biological Relevance : Benzimidazole-linked analogs (e.g., 22d) exhibit HDAC6 inhibition, suggesting that the target compound’s Schiff base could be tailored for similar therapeutic applications through structural optimization .
Biological Activity
Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following features:
- Chemical Formula : C15H12FNO3
- CAS Number : 1296225-22-3
- Molecular Weight : 273.26 g/mol
This compound contains a fluorine atom, a hydroxyphenyl group, and an amino group attached to a benzoate ester, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : 3-fluoro-4-nitrobenzoic acid and 2-hydroxybenzylamine.
- Reaction Conditions : The reaction is conducted in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyphenyl group can form hydrogen bonds with enzyme active sites, enhancing binding affinity.
- Hydrophobic Interactions : The fluorine atom increases hydrophobic interactions, potentially improving the compound's efficacy.
- Nucleophilic Attack : The amino group can participate in nucleophilic attacks, forming covalent bonds with target biomolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0048 |
| Staphylococcus aureus | 0.0195 |
| Candida albicans | 0.0098 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Studies
- Antibacterial Activity : A study assessed the antibacterial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial properties, particularly when hydroxyl or methoxy groups were present .
- Antifungal Activity : Another research project focused on the antifungal efficacy of this compound against Candida species. The presence of the hydroxy group was crucial in improving inhibitory action against fungal growth .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a Schiff base formation reaction. A common route involves condensing 3-fluoro-4-aminobenzoic acid derivatives with 2-hydroxybenzaldehyde under mild acidic or basic conditions. For example, in analogous syntheses, intermediates like 4-aminobenzoate esters are first prepared, followed by imine formation using aldehydes. Reaction conditions (e.g., solvent, temperature, and catalysts) are optimized to enhance yield and purity. Characterization of intermediates and final products is performed using NMR, IR, and mass spectrometry .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the imine bond (C=N) and aromatic substitution patterns. For instance, the imine proton typically appears as a singlet near δ 8.5–9.0 ppm, while fluorine substituents influence splitting patterns in adjacent protons .
- IR Spectroscopy : Stretching vibrations for C=N (∼1600–1650 cm) and ester C=O (∼1700–1750 cm) are diagnostic. Hydroxyl groups from the 2-hydroxyphenyl moiety show broad peaks near 3200–3500 cm .
- HPLC/MS : High-resolution mass spectrometry confirms molecular weight, while HPLC assesses purity. Reverse-phase columns with UV detection are commonly used .
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed using software like SHELX?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data refinement with SHELX involves:
Data Integration : Raw intensity data are processed (e.g., using SHELXS/SHELXD) to solve the phase problem.
Structure Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Hydrogen bonding networks and π-π interactions are mapped to confirm molecular packing.
Validation : Tools like PLATON check for errors (e.g., missed symmetry, voids). For compounds with fluorine, special attention is given to anisotropic displacement parameters due to fluorine’s high electron density .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?
- Methodological Answer : Discrepancies often arise in imine bond geometry or aromatic ring conformations. Approaches include:
- DFT Calculations : Compare optimized structures (e.g., Gaussian, ORCA) with experimental NMR/IR data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement.
- Dynamic Effects : Consider rotational barriers of the imine bond via variable-temperature NMR to assess flexibility.
- Complementary Techniques : Use SCXRD to unambiguously resolve bond lengths/angles conflicting with spectral predictions .
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance Schiff base formation. Evidence from triazine-based syntheses suggests microwave-assisted methods reduce reaction times .
- Catalysis : Lewis acids (e.g., ZnCl) or acetic acid improve imine yields. For air-sensitive intermediates, inert atmospheres (N) prevent oxidation .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted aldehydes or amines .
Q. What methodologies evaluate the biological activity of this compound, such as antimicrobial potential?
- Methodological Answer :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) are standard. Disk diffusion methods quantify zone-of-inhibition diameters.
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., fluorine position, hydroxyl group) to correlate with activity changes. Analogues with triazole or Mannich base moieties show enhanced potency in related studies .
Q. What mechanistic insights exist for the Schiff base formation in this compound’s synthesis?
- Methodological Answer : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of 2-hydroxybenzaldehyde, followed by dehydration. Kinetic studies (e.g., monitoring by H NMR) reveal rate dependence on pH and solvent polarity. Isotopic labeling (N or O) can track proton transfer steps. Computational studies (e.g., transition state analysis) further elucidate steric/electronic effects of the fluorine substituent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
